N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine
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Overview
Description
N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine is a heterocyclic compound featuring an oxazole ring fused with a cyclopropane ring and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) in a solvent like dichloromethane (DCM) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Reduction: Reduction reactions can target the oxazole ring or the cyclopropane ring, leading to different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Reduced oxazole or cyclopropane derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors through non-covalent interactions, influencing biological pathways. The cyclopropane ring adds rigidity to the molecule, potentially enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with a similar ring structure.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.
Oxadiazole: Features an additional nitrogen atom in the ring structure.
Uniqueness
N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine is unique due to the combination of the oxazole ring with a cyclopropane ring and a methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
N-methyl-1-(1,3-oxazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2O/c1-8-7(2-3-7)6-9-4-5-10-6/h4-5,8H,2-3H2,1H3 |
InChI Key |
VUORUPUXPFIAAR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)C2=NC=CO2 |
Origin of Product |
United States |
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